Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate
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Overview
Description
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to a benzopyran ring system, which is further substituted with methoxy groups at the 7 and 8 positions.
Preparation Methods
The synthesis of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate typically involves the reaction of 7,8-dimethoxy-3,4-dihydro-2H-1-benzopyran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzopyran ring system allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .
Comparison with Similar Compounds
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate can be compared with other benzopyran derivatives such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with an isoquinoline ring instead of a benzopyran ring.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains a hydroxy group and a methyl group, differing in substitution pattern.
2H-1-Benzopyran, 3,4-dihydro-: A simpler benzopyran derivative without the methoxy and ethyl ester groups
These comparisons highlight the unique structural features and potential biological activities of this compound.
Properties
CAS No. |
917974-88-0 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetate |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)8-11-7-10-5-6-13(17-2)15(18-3)12(10)9-20-11/h5-6,11H,4,7-9H2,1-3H3 |
InChI Key |
SYYOREKZWIEAET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=C(CO1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
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